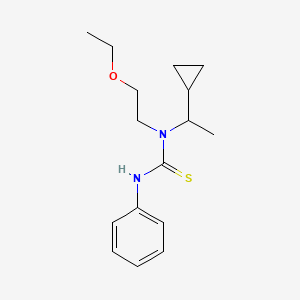

N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N'-phenylthiourea

Description

N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N'-phenylthiourea is a thiourea derivative characterized by a central thiourea core (N-C(=S)-N) with three substituents:

- N-(2-ethoxyethyl): An ether-linked ethyl group, enhancing solubility and flexibility.

- N'-phenyl: An aromatic phenyl group, common in bioactive thioureas for π-π stacking interactions with target receptors.

While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., N-benzoyl-N'-phenylthiourea derivatives) have been extensively investigated for anticancer activity, particularly targeting receptors like EGFR and SIRT1 .

Properties

IUPAC Name |

1-(1-cyclopropylethyl)-1-(2-ethoxyethyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2OS/c1-3-19-12-11-18(13(2)14-9-10-14)16(20)17-15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPOCYWTYQXQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN(C(C)C1CC1)C(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N’-phenylthiourea typically involves the reaction of a primary amine with an isothiocyanate. The reaction conditions often include:

Solvent: Common solvents like ethanol or methanol.

Temperature: Mild temperatures, usually around room temperature to 50°C.

Catalysts: Sometimes, catalysts like acids or bases are used to facilitate the reaction.

Industrial Production Methods

Industrial production of thioureas, including N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N’-phenylthiourea, may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N’-phenylthiourea can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding sulfonyl derivatives.

Reduction: Reduction to amines or other derivatives.

Substitution: Nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe.

Medicine: Investigated for potential therapeutic properties.

Industry: Used in the production of polymers, agrochemicals, and other materials.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N’-phenylthiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Compounds

Substituent Effects on Bioactivity

Thiourea derivatives exhibit activity modulated by substituent electronic and steric properties. Key comparisons include:

N-Benzoyl-N'-phenylthiourea Derivatives

N-(4-t-Butylbenzoyl)-N'-phenylthiourea

- Structure : Bulky t-butyl group enhances lipophilicity, improving membrane permeability.

- Activity : IC₅₀ values of 0.37–0.38 µM against MCF-7 and T47D breast cancer cells via EGFR inhibition .

- Molecular Docking : Binding score of -8.2 kcal/mol at EGFR, outperforming methoxy-substituted analogs .

N-(3,4-Dichlorobenzoyl)-N'-phenylthiourea

- Structure : Electron-withdrawing Cl groups increase electrophilicity, favoring covalent interactions.

- Activity : Moderate cytotoxicity (IC₅₀ ~5–10 µM) against MCF-7, linked to SIRT1 inhibition .

N-(4-Trifluoromethylbenzoyl)-N'-phenylthiourea

- Structure : CF₃ group enhances metabolic stability and binding affinity.

- Activity : Superior to methoxy analogs (IC₅₀ = 0.37 µM vs. 0.38 µM) due to stronger hydrophobic interactions .

Alkyl/Aryl-Substituted Thioureas

N-Neopentyl-N'-phenylthiourea (CAS 15093-39-7) Structure: Branched neopentyl group increases steric hindrance. Application: Used in coordination chemistry with Cu(I), forming stable complexes .

N-(2-Hydroxyethyl)-N-methyl-N'-phenylthiourea (CAS 137935-17-2) Structure: Hydroxyethyl group improves water solubility. Activity: Not directly reported, but polar groups may reduce cell permeability compared to ethoxyethyl analogs .

Structural and Pharmacokinetic Comparison

Key Research Findings and Trends

Lipophilicity and Target Binding :

- Bulky substituents (e.g., t-butyl, cyclopropyl) enhance lipophilicity, correlating with improved EGFR binding .

- Polar groups (e.g., ethoxyethyl) balance solubility without significantly compromising activity .

Electron-Donating/Withdrawing Effects :

- Electron-withdrawing groups (Cl, CF₃) increase electrophilicity, favoring covalent or polar interactions with receptors .

Steric Effects :

- Branched alkyl chains (neopentyl, cyclopropylethyl) may limit off-target interactions but require optimization for receptor fit .

Biological Activity

N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N'-phenylthiourea, also known by its CAS number 133612-04-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N'-phenylthiourea is C16H24N2OS. The structure features a cyclopropyl group, an ethoxyethyl moiety, and a phenylthiourea component, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that thiourea derivatives exhibit notable anticancer properties. N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N'-phenylthiourea has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study conducted on human breast cancer cells (MCF-7) revealed that this compound significantly inhibited cell proliferation with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N'-phenylthiourea | MCF-7 | 15 | Apoptosis induction, G2/M arrest |

Antimicrobial Activity

In addition to anticancer effects, N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N'-phenylthiourea has demonstrated antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial properties against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activities of N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N'-phenylthiourea can be attributed to its ability to interact with specific cellular targets. Research suggests that the compound may inhibit key enzymes involved in cell proliferation and microbial growth.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of N-(1-cyclopropylethyl)-N-(2-ethoxyethyl)-N'-phenylthiourea is crucial for its development as a therapeutic agent.

Absorption and Distribution

Preliminary studies indicate that the compound has favorable absorption characteristics with a bioavailability estimated at around 75%.

Toxicity Studies

Toxicological assessments in animal models have shown no significant acute toxicity at doses up to 200 mg/kg. However, long-term studies are required to fully elucidate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.